Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate
Description
Historical Evolution of 2-Hydroxy-3-Nitrobenzamide Scaffolds in Medicinal Chemistry
The 2-hydroxy-3-nitrobenzamide scaffold emerged as a pharmacophore in the late 20th century, with early studies focusing on its crystalline properties and intramolecular hydrogen-bonding patterns. The crystal structure of 2-hydroxy-3-nitrobenzamide revealed intramolecular hydrogen bonds between the hydroxyl and amide groups, stabilizing a planar conformation conducive to protein interactions. This discovery prompted investigations into its derivatives, particularly nitrobenzoates, which demonstrated antimycobacterial activity against Mycobacterium tuberculosis.
In the 2000s, synthetic efforts expanded to include ester and thioester variants. For example, 3,5-dinitrobenzoate esters exhibited enhanced antitubercular activity compared to their parent acids, with minimal cytotoxicity against human THP-1 cells. These findings underscored the scaffold’s versatility, as nitro groups at the meta and para positions modulated electron-withdrawing effects, improving membrane permeability and target affinity. Concurrently, studies on 2-hydroxy-3-nitrobenzamide intermediates highlighted their role in synthesizing heterocyclic compounds, such as pyrrolidine-3-carboxylic acids, which are precursors to endothelin receptor antagonists.
Table 1: Key Developments in 2-Hydroxy-3-Nitrobenzamide Derivatives
The evolution of this scaffold has been marked by iterative optimization of nitro group positioning and esterification strategies. For instance, replacing hydroxyl groups with methoxy or ethoxy substituents in carbamate derivatives improved lipophilicity, as measured by log P values, correlating with enhanced antimycobacterial activity. These modifications also influenced membrane fluidity, a critical factor in disrupting bacterial cell walls.
Role of Methyl Ester Functionality in Bioactive Compound Design
The methyl ester group in this compound serves dual roles: modulating physicochemical properties and acting as a prodrug precursor. Esters generally enhance solubility and metabolic stability by shielding acidic or polar groups from premature degradation. In nitrobenzoate derivatives, the methyl ester at the para position reduced hydrolysis rates compared to ethyl or propyl analogs, prolonging systemic exposure. This stability is crucial for compounds targeting intracellular pathogens like M. tuberculosis, which require sustained drug levels for efficacy.
Additionally, methyl esters facilitate membrane penetration by lowering overall polarity. For example, in a series of 4-(alkoxycarbonylamino)benzoates, butyl derivatives demonstrated higher photosynthetic electron transport (PET) stimulation in spinach chloroplasts than methyl or ethyl analogs, suggesting that longer alkyl chains increase hydrophobic interactions with thylakoid membranes. However, methyl esters strike a balance between lipophilicity and steric hindrance, minimizing cytotoxicity while maintaining bioactivity.
The ester moiety also serves as a metabolic liability, enabling enzymatic hydrolysis to active acids. Mycobacterial esterases selectively cleave nitrobenzoate esters, releasing cytotoxic nitrobenzoic acids intracellularly. This prodrug strategy enhances selectivity, as mammalian esterases exhibit lower activity toward these substrates, reducing off-target effects. For this compound, hydrolysis would yield 2-hydroxy-3-nitrobenzoyl amino acetic acid, potentially amplifying antimycobacterial activity through dual mechanisms: membrane disruption and enzyme inhibition.
Mechanistic Insights :
- Membrane Interaction : Amphiphilic nitrobenzoates intercalate into lipid bilayers, altering membrane fluidity and proton gradient dissipation.
- Enzyme Inhibition : Nitro groups participate in redox cycling, generating reactive oxygen species that damage microbial DNA and proteins.
- Prodrug Activation : Ester hydrolysis by mycobacterial carboxylesterases releases bioactive acids, targeting essential pathways like ATP synthesis.
Properties
CAS No. |
35748-37-9 |
|---|---|
Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10N2O6/c1-18-8(13)5-11-10(15)6-3-2-4-7(9(6)14)12(16)17/h2-4,14H,5H2,1H3,(H,11,15) |
InChI Key |
YJPSZLNNWRGXQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The general synthetic approach to this compound involves:
- Preparation of methyl 2-aminoacetate (methyl glycinate) or its derivatives as the nucleophilic amine component.
- Preparation of 2-hydroxy-3-nitrobenzoic acid or its activated derivatives (e.g., acid chloride, ester).
- Coupling of the amine and the acid derivative to form the amide bond.
- Purification and characterization of the final product.
Esterification of 2-Aminoacetic Acid to Methyl 2-Aminoacetate
Methyl 2-aminoacetate is commonly prepared by Fischer esterification of glycine with methanol in the presence of an acid catalyst such as sulfuric acid. This method is well-documented and yields methyl glycinate in high purity and yield.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Glycine + Methanol + H2SO4 (catalyst) | Methyl 2-aminoacetate (ester) |
| 2 | Reflux for several hours | Esterification completion |
| 3 | Neutralization and extraction | Purified methyl 2-aminoacetate |
This esterification step is critical as it provides the amine component in a form compatible with subsequent amide bond formation.
Preparation of 2-Hydroxy-3-Nitrobenzoic Acid Derivatives
2-Hydroxy-3-nitrobenzoic acid can be prepared by selective nitration of salicylic acid (2-hydroxybenzoic acid) under controlled conditions using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Salicylic acid + HNO3/H2SO4 | 2-Hydroxy-3-nitrobenzoic acid |
| 2 | Temperature control (0–5 °C) | Selective nitration at position 3 |
| 3 | Work-up and purification | Pure 2-hydroxy-3-nitrobenzoic acid |
Alternatively, the acid can be converted into its acid chloride using thionyl chloride or oxalyl chloride to facilitate amide bond formation.
Amide Bond Formation: Coupling of Methyl 2-Aminoacetate with 2-Hydroxy-3-Nitrobenzoyl Derivatives
The key step in the synthesis is the formation of the amide bond between methyl 2-aminoacetate and 2-hydroxy-3-nitrobenzoyl chloride or activated ester.
Acid Chloride Method: Preparation of 2-hydroxy-3-nitrobenzoyl chloride by reaction of the acid with thionyl chloride, followed by reaction with methyl 2-aminoacetate in an inert solvent (e.g., dichloromethane) in the presence of a base such as triethylamine to scavenge HCl.
Mixed Anhydride or Activated Ester Method: Use of coupling reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) or oxyma esters to activate the acid, facilitating amide bond formation under mild conditions with minimal racemization.
Alternative Synthetic Routes
Some literature reports the reduction of nitro groups after amide bond formation or the use of hydrazide intermediates for further functionalization. However, for this compound, the direct nitration of the aromatic ring prior to amide coupling is the preferred route to maintain the integrity of the nitro substituent.
Summary of Research Data and Yields
| Step | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|
| Fischer esterification of glycine to methyl 2-aminoacetate | 85–95 | Distillation or recrystallization | NMR, IR, HPLC |
| Nitration of salicylic acid to 2-hydroxy-3-nitrobenzoic acid | 70–80 | Recrystallization | NMR, IR, MS |
| Conversion to acid chloride | ~90 | Distillation under reduced pressure | IR (acid chloride peak), NMR |
| Amide bond formation (acid chloride method) | 75–90 | Column chromatography or recrystallization | NMR, IR, MS, HPLC |
These yields and purification methods are consistent with literature reports for similar aromatic amino acid derivatives.
Analytical Characterization of the Final Product
The final compound, this compound, is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the methyl ester, amide NH, aromatic protons, and hydroxyl groups.
- Infrared (IR) Spectroscopy: Characteristic bands for ester carbonyl (~1735 cm^-1), amide carbonyl (~1650 cm^-1), nitro group asymmetric and symmetric stretches (~1520 and 1340 cm^-1), and hydroxyl (~3300 cm^-1) are observed.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight.
- High-Performance Liquid Chromatography (HPLC): Purity assessment, typically >95% purity is achieved.
- Melting Point Determination: Confirms compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetone.
Reduction: Formation of Methyl 2-[(2-hydroxy-3-amino-benzoyl)amino]acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate with five structurally related compounds, highlighting key differences in substituents, molecular formulas, and physicochemical properties.
*Calculated molecular weight and formula based on structural analysis.
Key Differences and Implications
Substituent Effects: Nitro vs. Amino Groups: The nitro group in the target compound (electron-withdrawing) contrasts with the amino group in CAS 1241680-73-8 (electron-donating), significantly altering reactivity. Fluorine Substituents: Fluorine in CAS 1174568-42-3 and 1019554-28-9 increases lipophilicity and metabolic stability, making these compounds more suitable for pharmacokinetic applications .
Ester Group Variations :
- Ethyl esters (CAS 330466-40-5) exhibit higher lipophilicity than methyl esters, influencing solubility and membrane permeability .
Synthetic Utility :
- Compounds with nitro groups (e.g., target compound, CAS 1174568-42-3) are often intermediates in the synthesis of amines via reduction reactions .
- The hydroxy group in the target compound and CAS 1241680-73-8 enables participation in hydrogen bonding, facilitating crystallization or coordination in catalytic systems .
Biological Activity
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is an organic compound characterized by its unique structural components, including a nitro group and an ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula: C10H10N2O6
- Molecular Weight: 254.196 g/mol
- Density: 1.439 g/cm³
- Boiling Point: 400.2 °C at 760 mmHg
The presence of the nitro group is significant as compounds with such functional groups often exhibit various biological activities, including antimicrobial and anticancer properties.
Preliminary studies suggest that this compound may interact with biological targets involved in metabolic pathways. Specifically, it has been noted for its potential to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively . The compound's structural similarities to other bioactive compounds suggest it may exhibit significant interactions worth further exploration.
Antimicrobial Properties
The compound has shown promising results in various antimicrobial assays:
- Minimum Inhibitory Concentration (MIC): Early evaluations indicate that this compound exhibits antimicrobial activity against a range of pathogens. For instance, derivatives of similar compounds have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition: The compound has also been evaluated for its ability to inhibit biofilm formation, which is crucial in treating chronic infections. It was found to significantly reduce biofilm formation compared to standard antibiotics like Ciprofloxacin .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 2-hydroxybenzoate | C8H8O3 | Lacks a nitro group; simpler structure | Moderate antimicrobial activity |
| Methyl 4-nitrobenzoate | C8H8N2O4 | Contains a nitro group but lacks amino functionality | Antimicrobial properties |
| N-(4-Nitrophenyl)glycine | C9H10N2O4 | Contains an amino acid structure | Similar biological activity |
This compound stands out due to its combination of both nitro and ester functionalities, potentially enhancing its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent research has highlighted the potential of this compound derivatives in various biological applications:
- Antimicrobial Evaluation : A study conducted on derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting synergistic effects when combined with traditional antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays indicated that certain derivatives were non-toxic at concentrations up to 60 μM while maintaining effective antimicrobial properties .
Q & A
Q. What are the key synthetic routes for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nitration of 2-hydroxybenzaldehyde derivatives followed by coupling with methyl 2-aminoacetate. For example, nitration of 2-hydroxy-3-methoxybenzaldehyde with 100% nitric acid in acetic acid yields intermediates like 2-hydroxy-3-nitrobenzaldehyde, which can then react with methyl 2-aminoacetate under amide-forming conditions (e.g., EDC/HOBt coupling) . Reaction optimization should focus on temperature control (0–5°C during nitration) and stoichiometric ratios to minimize byproducts like over-nitrated derivatives.
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed using reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and confirmed via melting point analysis. For example, related nitroaromatic esters exhibit melting points in the range of 120–140°C, with deviations indicating impurities . TLC (silica gel, ethyl acetate/hexane) can monitor reaction progress, with UV-active spots at Rf ~0.3–0.4 under 254 nm.
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model the compound’s frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For nitroaromatic analogs, the LUMO is typically localized on the nitro group, enabling nucleophilic substitution . Solvent effects (e.g., polar aprotic vs. protic) are incorporated using the PCM model to refine reactivity predictions.
Q. How can NMR spectral discrepancies in structurally similar nitroaromatic esters be resolved?
- Methodological Answer : and NMR assignments must account for electron-withdrawing effects of the nitro group. For example, the carbonyl carbon in the benzoyl moiety typically resonates at δ 165–170 ppm, while the methyl ester appears at δ 50–55 ppm. Discrepancies in splitting patterns (e.g., aromatic protons) may arise from conformational isomerism or hydrogen bonding, which can be clarified using 2D NMR (COSY, HSQC) .
Q. What strategies mitigate decomposition during long-term storage of nitroaromatic esters?
- Methodological Answer : Stability studies recommend storage at 2–8°C under inert gas (N) to prevent hydrolysis or photodegradation. Accelerated degradation tests (40°C/75% RH for 4 weeks) can identify susceptibility to moisture, with HPLC monitoring for degradation products like 2-hydroxy-3-nitrobenzoic acid . Lyophilization or formulation with stabilizers (e.g., ascorbic acid) may extend shelf life.
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting melting point data for nitroaromatic esters across studies?
- Methodological Answer : Conflicting data often arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) can isolate stable polymorphs. For example, methyl 2-(indol-3-yl)acetate exhibits a melting point of 50–52°C after recrystallization in methanol, whereas impurities may raise this to 55–60°C . Cross-validate with DSC to confirm thermal transitions.
Q. What experimental controls are critical when studying biological interactions of nitroaromatic compounds?
- Methodological Answer : Include controls for nitroreductase activity (e.g., anaerobic vs. aerobic conditions) to assess metabolic activation. For DNA interaction studies (e.g., intercalation or alkylation), use ethidium bromide as a positive control and monitor via UV-Vis spectroscopy or gel electrophoresis . Quantify nitro group reduction products (e.g., amines) using LC-MS to avoid false positives.
Application-Oriented Questions
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : The nitro group can be reduced to an amine (e.g., using H/Pd-C) for conjugation with targeting moieties (e.g., antibodies via NHS ester chemistry). Alternatively, the ester group can be hydrolyzed to a carboxylic acid for PEGylation or nanoparticle encapsulation . Monitor functionalization efficiency using NMR if fluorine tags are introduced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
